molecular formula C18H20FN7O B12247678 6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine

6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine

Cat. No.: B12247678
M. Wt: 369.4 g/mol
InChI Key: LITXHQSRJWHYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluoropyrimidine moiety with a purine base, making it an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the fluoropyrimidine moiety, followed by its attachment to the octahydrocyclopenta[c]pyrrol ring, and finally the incorporation of the purine base. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving purine and pyrimidine metabolism.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting diseases related to purine and pyrimidine pathways.

    Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes involved in purine and pyrimidine metabolism, as well as receptors that recognize these moieties. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3a-{[(5-chloropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine
  • 6-(3a-{[(5-bromopyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine

Uniqueness

The uniqueness of 6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine lies in the presence of the fluoropyrimidine moiety, which can impart distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20FN7O

Molecular Weight

369.4 g/mol

IUPAC Name

6-[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-9-methylpurine

InChI

InChI=1S/C18H20FN7O/c1-25-11-24-14-15(25)22-10-23-16(14)26-7-12-3-2-4-18(12,8-26)9-27-17-20-5-13(19)6-21-17/h5-6,10-12H,2-4,7-9H2,1H3

InChI Key

LITXHQSRJWHYDV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CCCC4(C3)COC5=NC=C(C=N5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.